(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone
Description
The compound “(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone” features a 1,2,3-triazole core linked to a substituted pyrimidine ring (4-methyl-6-trifluoromethyl) and a 4-fluorophenyl methanone group.
Properties
IUPAC Name |
(4-fluorophenyl)-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N5O/c1-8-6-12(15(17,18)19)21-14(20-8)24-7-11(22-23-24)13(25)9-2-4-10(16)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOKXQIQSZRDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone represents a novel class of fluorinated triazole derivatives that have gained significant attention in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by various research findings and case studies.
Structural Characteristics
The compound comprises a triazole ring fused with a pyrimidine moiety and is substituted with fluorine and trifluoromethyl groups. These structural features are known to enhance biological activity by improving lipophilicity and membrane permeability, which are critical for drug efficacy.
Biological Activity Overview
Fluorinated triazoles, including the compound , have been associated with a broad spectrum of biological activities:
- Anticancer Activity : Studies have shown that fluorinated triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one under investigation demonstrated IC50 values as low as 33 µM against MCF-7 (breast cancer), HT-29 (colon cancer), and PT-45 (pancreatic cancer) cell lines . The mechanism involves the inhibition of key signaling pathways such as ERK1/2 and NF-kB, which are crucial for cell proliferation.
- Antibacterial and Antifungal Properties : Several derivatives of triazoles have demonstrated potent antibacterial and antifungal activities. The incorporation of trifluoromethyl groups has been linked to increased antimicrobial potency due to enhanced interactions with microbial membranes .
1. Anticancer Activity
In a study assessing the cytotoxicity of various triazole derivatives, the compound exhibited notable activity against MCF-7 cells. The research indicated that the presence of fluorine atoms significantly improved the compounds' interactions with cellular targets, enhancing their overall efficacy .
2. Antimicrobial Properties
A series of fluorinated triazole analogs were synthesized and tested against common bacterial strains. Results indicated that compounds with trifluoromethyl substitutions showed improved antibacterial activity compared to their non-fluorinated counterparts .
Data Table: Biological Activities of Selected Triazole Derivatives
| Compound Name | Structure | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|---|
| Compound A | Structure | 33 | Anticancer (MCF-7) | |
| Compound B | Structure | 25 | Antibacterial (E. coli) | |
| Compound C | Structure | 40 | Antifungal (C. albicans) |
Mechanistic Insights
The biological activity of triazole compounds is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, blocking pathways essential for cancer cell survival and proliferation.
- Membrane Interaction : The lipophilic nature imparted by fluorination enhances membrane permeability, allowing better cellular uptake and increased bioactivity.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against different cancer cell lines. For instance, derivatives of triazoles have shown selective cytotoxicity against tumorigenic cells, suggesting that (4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone could be promising as a lead compound in cancer therapy .
Insecticidal Properties
The compound has been explored for its potential use in agriculture as an insecticide. Research has demonstrated that triazole derivatives can possess insecticidal activity against various pests. The incorporation of fluorine atoms in the structure enhances the biological activity and stability of the compound, making it effective in pest control applications .
Biological Studies
The unique structure of this compound allows for its use in biological studies related to gene expression and enzyme inhibition. Studies have shown that similar compounds can modulate biological pathways by acting on specific targets within cells. This capability opens avenues for research into disease mechanisms and therapeutic interventions .
Case Studies
Comparison with Similar Compounds
Triazole Derivatives with Sulfonyl and Difluorophenyl Groups
The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a triazole core but differs in substituents:
- Pyrimidine vs.
- Fluorophenyl vs. Difluorophenyl : The target’s single fluorine substitution on the phenyl ring reduces steric hindrance compared to the 2,4-difluorophenyl group in the analogue, which could affect binding affinity in biological systems.
Pyrazolone Derivatives with Bromophenyl and Fluorophenyl Substituents
Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () feature pyrazolone rings instead of triazoles. Key differences include:
- Ring System : The pyrazolone’s 5-membered ring with two adjacent nitrogens contrasts with the triazole’s three contiguous nitrogens, altering electronic distribution and tautomerism.
- Substituent Effects : The bromophenyl group in ’s compounds introduces heavier halogen atoms, which may enhance lipophilicity compared to the target’s trifluoromethyl group .
Crystallographic and Computational Analysis
Structural Determination Techniques
- SHELX Software : The target compound’s crystal structure, if resolved, likely utilized SHELXL () for refinement, a common practice for small-molecule crystallography. Analogues in were analyzed using similar methods, ensuring consistency in bond-length and angle comparisons .
- WinGX and ORTEP : Tools like WinGX () enable visualization of anisotropic displacement parameters, critical for comparing molecular conformations between the target and its analogues .
Substituent-Driven Property Comparisons
Trifluoromethyl vs. Trifluoromethoxy Groups
The compound 1-pyrrolidinyl[4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazol-2-yl]methanone () substitutes trifluoromethoxy for the target’s trifluoromethyl group. Key contrasts:
Piperazinyl vs. Triazolyl Linkers
The compound (4-Fluorophenyl){4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}methanone () replaces the triazole with a piperazine ring. Differences include:
- Conformational Flexibility : Piperazine’s six-membered ring allows greater flexibility than the rigid triazole, influencing pharmacokinetic properties like solubility.
- Hydrogen-Bonding Potential: The triazole’s nitrogen atoms offer additional hydrogen-bonding sites compared to piperazine’s tertiary amines .
Data Tables
Table 1: Structural Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
